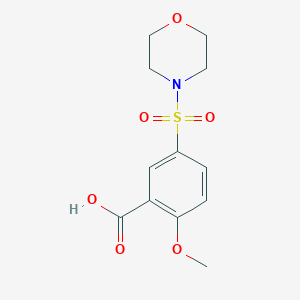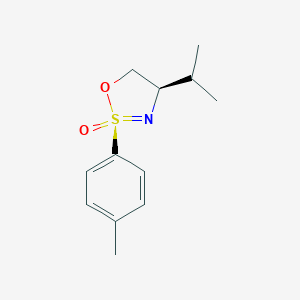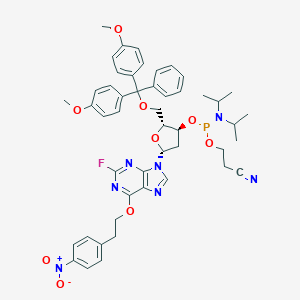
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-hydroxy-1-methyl-1H-benzimidazole (AHMI) is a benzimidazole derivative that has gained attention in the scientific community due to its potential pharmacological applications. AHMI is a synthetic compound that has been synthesized using various methods. The compound has been shown to have significant biological activities, including anticancer, antiviral, and antibacterial activities.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in cancer cell growth and proliferation. 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. The compound has also been shown to inhibit the activity of histone deacetylases, enzymes involved in gene expression regulation.
Biochemical and Physiological Effects:
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has been shown to have several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is necessary for tumor growth and metastasis. The compound has also been shown to modulate the immune system, enhancing the activity of natural killer cells and T cells.
Advantages and Limitations for Lab Experiments
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has several advantages for lab experiments, including its synthetic availability, low toxicity, and significant biological activity. However, the compound has limitations, including its low solubility and stability, which can limit its use in certain experimental conditions.
Future Directions
There are several future directions for the study of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole. One potential direction is the development of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another potential direction is the study of the compound's mechanism of action and its effects on various cellular pathways. Additionally, the development of novel synthesis methods for 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole could enhance its availability and potential applications.
Synthesis Methods
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole can be synthesized using several methods, including the reaction of 2-aminobenzimidazole with acetic anhydride and subsequent hydrolysis of the acetylated product. Another method involves the reaction of 2-aminobenzimidazole with acetic acid and subsequent oxidation of the resulting product. The synthesis of 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has also been achieved using microwave-assisted synthesis and ultrasound-assisted synthesis.
Scientific Research Applications
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has been extensively studied for its potential pharmacological applications. The compound has been shown to have significant anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole has also been shown to have antiviral activity against hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
properties
CAS RN |
177478-25-0 |
|---|---|
Product Name |
2-Acetyl-4-hydroxy-1-methyl-1h-benzimidazole |
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
1-(4-hydroxy-1-methylbenzimidazol-2-yl)ethanone |
InChI |
InChI=1S/C10H10N2O2/c1-6(13)10-11-9-7(12(10)2)4-3-5-8(9)14/h3-5,14H,1-2H3 |
InChI Key |
KHTMYDXQILUPGP-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=NC2=C(N1C)C=CC=C2O |
Canonical SMILES |
CC(=O)C1=NC2=C(N1C)C=CC=C2O |
synonyms |
Ethanone, 1-(4-hydroxy-1-methyl-1H-benzimidazol-2-yl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(3-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B61052.png)







![N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide](/img/structure/B61074.png)

